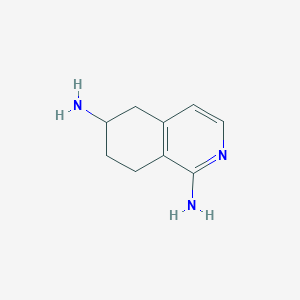![molecular formula C15H23BN2O3 B13928453 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole is an organic compound with the molecular formula C10H17BN2O2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Preparation Methods
The synthesis of 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methylpyrazole and pinacol boronate ester.
Borylation Reaction: The key step involves the borylation of 1-methylpyrazole using pinacol boronate ester in the presence of a palladium catalyst.
Purification: The product is then purified through recrystallization or chromatography to obtain the final compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functional groups.
Substitution Reactions: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to release the final product .
Comparison with Similar Compounds
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole can be compared with other boronic esters, such as:
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Similar in structure but with different reactivity and applications.
4-Pyrazoleboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester: Differing in the position of the boronic ester group, leading to variations in reactivity.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain contexts.
Properties
Molecular Formula |
C15H23BN2O3 |
|---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-6-7-19-13(8-12)11-9-17-18(5)10-11/h8-10,13H,6-7H2,1-5H3 |
InChI Key |
AYPIILJQJRAZMM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(OCC2)C3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)

![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
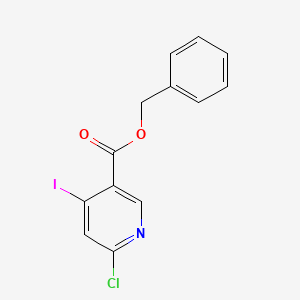

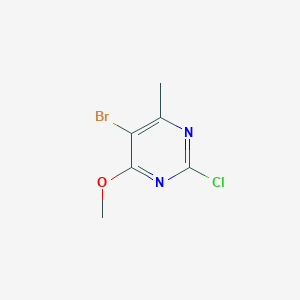
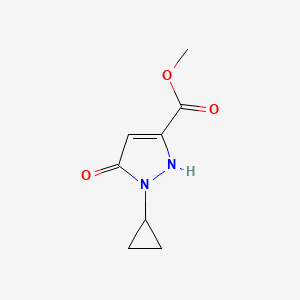

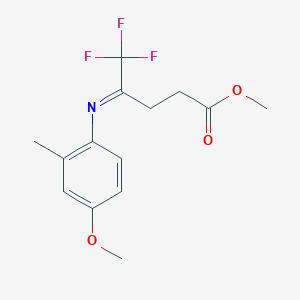
![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
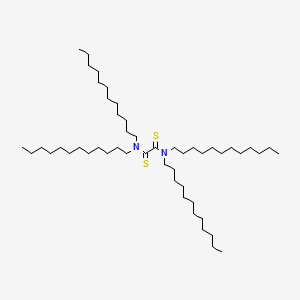

![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
